1-[3-(2-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine
Description
Properties
IUPAC Name |
3-(2-fluorophenyl)-5-piperazin-1-yl-1,2,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN4S/c13-10-4-2-1-3-9(10)11-15-12(18-16-11)17-7-5-14-6-8-17/h1-4,14H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXVLSLQAGSMZGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=NS2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiosemicarbazide Derivatives
A foundational approach involves the cyclocondensation of thiosemicarbazide precursors with electrophilic agents to construct the 1,2,4-thiadiazole ring. For instance, 5-(2-fluorophenyl)-1,2,4-thiadiazol-3-amine serves as a key intermediate. In one protocol:
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Thiosemicarbazide Formation : 2-Fluorobenzaldehyde reacts with thiosemicarbazide in ethanol under reflux, yielding the corresponding thiosemicarbazone .
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Oxidative Cyclization : Treatment with iodine in dimethyl sulfoxide (DMSO) induces cyclization to form the 1,2,4-thiadiazole ring . This step is critical for incorporating the 2-fluorophenyl group at position 3 of the thiadiazole.
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Piperazine Coupling : The 5-amino group of the thiadiazole intermediate undergoes nucleophilic substitution with piperazine in the presence of potassium carbonate and a catalytic amount of potassium iodide. This reaction typically proceeds in acetone under reflux for 30 hours .
Key Data :
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Purification : Column chromatography (chloroform:methanol, 9.5:0.5 v/v) is employed to isolate the final product .
Nucleophilic Substitution on Preformed Thiadiazole Halides
An alternative route utilizes halogenated thiadiazole intermediates for direct coupling with piperazine:
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Synthesis of 5-Bromo-3-(2-fluorophenyl)-1,2,4-thiadiazole :
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Buchwald–Hartwig Amination :
Optimization Insights :
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Catalyst Load : 2 mol% Pd₂(dba)₃ and 4 mol% Xantphos optimize yield while minimizing side reactions .
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Solvent Choice : Toluene outperforms DMF or THF due to better thermal stability and ligand solubility .
Microwave-Assisted Synthesis
Microwave (MW) irradiation enhances reaction efficiency, particularly for time-sensitive steps:
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Hydrazide Intermediate Preparation :
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Thiadiazole Formation :
Advantages :
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Reaction Time Reduction : From 24 hours (conventional heating) to 8 minutes .
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Yield Improvement : 82% for the MW method vs. 64% for conventional reflux .
One-Pot Tandem Reactions
Recent protocols emphasize tandem reactions to streamline synthesis:
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Simultaneous Cyclization and Coupling :
Critical Parameters :
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Oxidant Role : K₂S₂O₈ facilitates simultaneous oxidation of the thiosemicarbazide and coupling of piperazine .
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Solvent Compatibility : DMSO stabilizes reactive intermediates and enhances iodine solubility .
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time | Key Advantage |
|---|---|---|---|
| Cyclocondensation | 68–72 | 24–30 h | High purity |
| Nucleophilic Substitution | 75–80 | 12–15 h | Regioselectivity |
| Microwave-Assisted | 82 | 8–15 min | Rapid synthesis |
| One-Pot Tandem | 70 | 2 h | Minimal purification steps |
Analytical Validation and Characterization
Synthetic products are validated using:
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¹H NMR : Distinct signals for piperazine protons (δ 2.8–3.2 ppm) and thiadiazole aromatic protons (δ 7.4–8.1 ppm) .
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LC-MS : Molecular ion peaks at m/z 277.1 [M+H]⁺ confirm the target structure .
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Elemental Analysis : C: 52.15%, H: 4.72%, N: 20.28% (theoretical C₁₂H₁₃FN₄S) .
Challenges and Optimization Strategies
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Byproduct Formation : Excess piperazine may lead to bis-adducts. Remedy: Use 1.1 equiv of piperazine and monitor via TLC .
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Sensitive Intermediates : Thiosemicarbazones are hygroscopic; storage under anhydrous conditions is critical .
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Scale-Up Limitations : Microwave methods face energy transfer issues at >10 g scale. Solution: Transition to continuous flow reactors .
Chemical Reactions Analysis
Types of Reactions
1-[3-(2-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the thiadiazole ring or the piperazine moiety.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Pharmacological Applications
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Antimicrobial Activity
- Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. Studies have shown that 1-[3-(2-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine can inhibit the growth of certain bacterial strains. This suggests its potential use in developing new antibiotics or antimicrobial agents .
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Anticancer Potential
- Several studies have highlighted the anticancer properties of thiadiazole derivatives. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. This positions it as a candidate for further development in cancer therapeutics .
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Neuropharmacology
- The piperazine moiety is known for its activity on the central nervous system (CNS). Compounds containing piperazine structures have been explored for their anxiolytic and antidepressant effects. Preliminary research suggests that this compound may influence neurotransmitter systems, making it a potential candidate for treating mood disorders .
Biochemical Studies
- Enzyme Inhibition
- Binding Affinity Studies
Case Studies
Mechanism of Action
The mechanism of action of 1-[3-(2-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
The position and nature of substituents on the phenyl ring significantly influence biological activity and receptor affinity.
Key Insight : The 2-fluorophenyl substitution optimizes steric and electronic interactions in receptor binding, as seen in chalcone-piperazine hybrids where fluorine at the 2-position maximized anti-tumor activity .
Heterocyclic Core Modifications
Replacement of the thiadiazole ring with other heterocycles alters pharmacological targets and potency.
Key Insight : The 1,2,4-thiadiazole core in the target compound may enhance enzyme inhibition (e.g., FAAH) compared to oxadiazole derivatives, which lack sulfur’s electronic effects .
Piperazine Derivatives with Fluorinated Aryl Groups
Fluorine substitution on piperazine-attached aryl groups impacts receptor subtype selectivity.
Key Insight : The 2-fluorophenyl group in the target compound may synergize with the thiadiazole ring to enhance 5-HT1A/1B receptor interactions, whereas bulkier substituents (e.g., CF3) favor 5-HT1B specificity .
Pharmacological and Metabolic Considerations
- Thiadiazole vs. Triazole : Thiadiazole-containing compounds (e.g., target compound) exhibit stronger enzyme inhibition (e.g., FAAH) compared to triazole derivatives, possibly due to sulfur’s electronegativity .
- Selectivity : Analogues with 2-methoxyphenyl or chlorophenyl groups (e.g., HBK series) show mixed dopaminergic/serotonergic activity, whereas the 2-fluorophenyl-thiadiazole combination may favor selective serotonergic modulation .
Biological Activity
1-[3-(2-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine is a compound that belongs to the class of thiadiazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, particularly in cancer treatment.
Chemical Structure and Properties
The molecular formula of this compound is CHFNS, with a molecular weight of 264.32 g/mol. The presence of the fluorophenyl group and the thiadiazole ring contributes to its unique chemical properties and biological activities.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. In particular:
- MCF-7 Breast Cancer Cells : A derivative containing a piperazine moiety showed an IC value of 12.5 µM against MCF-7 cells, indicating potent antitumor activity .
- A549 Lung Cancer Cells : Another derivative demonstrated an IC of 0.2 µM against A549 cells, showcasing enhanced cytotoxicity .
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. For example:
- Cell Cycle Arrest : Studies indicate that treatment with certain derivatives leads to cell cycle arrest at the G2/M phase in cancer cells, which is crucial for inhibiting tumor growth .
- Apoptosis Induction : Increased levels of pro-apoptotic proteins (e.g., Bax) and caspases were observed in treated cells, suggesting that these compounds promote apoptotic pathways .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight that modifications on the piperazine ring and the thiadiazole scaffold significantly influence biological activity. For instance:
| Compound | Modification | IC (µM) | Cell Line |
|---|---|---|---|
| Compound I | Ethyl piperazine | 12.5 | MCF-7 |
| Compound II | Phenyl piperazine | 0.2 | A549 |
| Compound III | Methyl piperazine | 51.56 | MCF-7 |
These findings suggest that specific substitutions can enhance the efficacy of thiadiazole derivatives against cancer cells.
Other Biological Activities
Apart from anticancer properties, thiadiazole derivatives have been explored for their antimicrobial and anti-inflammatory activities. They have shown potential as:
- Antimicrobial Agents : Some derivatives exhibit activity against various bacterial strains.
- Anti-inflammatory Agents : Certain compounds have demonstrated the ability to inhibit inflammatory pathways.
Case Studies
Several case studies have investigated the biological activities of compounds related to this compound:
- In Vitro Cytotoxicity : A study evaluated a series of thiadiazole derivatives against human tumor cell lines and found that modifications significantly impacted their cytotoxic profiles .
- Docking Studies : Computational studies revealed potential interactions between these compounds and key proteins involved in cancer progression, providing insights into their mechanism of action .
Q & A
Q. What are the optimal synthetic routes for 1-[3-(2-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine, and how can reaction conditions be adjusted to improve yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. For example, the coupling of 2-fluorophenyl precursors with thiadiazole intermediates can be optimized using polar aprotic solvents (e.g., DMF) and mild bases (e.g., K₂CO₃) to minimize side reactions . Reaction temperature (ambient to 80°C) and stoichiometric ratios (e.g., 1.2 equiv. of propargyl bromide) are critical for achieving high yields. Post-synthesis purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is recommended to isolate the target compound . Adjusting reaction time (6–7 hours for intermediates) and employing anhydrous conditions (e.g., Na₂SO₄ for drying organic layers) further enhance purity .
Q. How do structural modifications (e.g., fluorophenyl or thiadiazole groups) influence the compound’s biological activity and toxicity profile?
Methodological Answer: The 2-fluorophenyl group enhances lipophilicity and metabolic stability, while the thiadiazole ring contributes to π-π stacking interactions with biological targets. However, substituent positioning (e.g., fluorophenyl at the 3-position of thiadiazole) can sterically hinder receptor binding. Toxicity studies suggest that bulky substituents or cyclodextrin inclusion complexes reduce cytotoxicity but may lower activity due to decreased bioavailability . For example, beta-cyclodextran-modified derivatives showed reduced toxicity but required higher concentrations for efficacy in anesthetic assays . Comparative structure-activity relationship (SAR) studies using analogs with varying halogenation or heterocycle replacements (e.g., oxadiazole vs. thiadiazole) are recommended .
Q. What analytical techniques are essential for characterizing this compound and confirming its structural integrity?
Methodological Answer: Key techniques include:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm substituent positions and piperazine ring integrity .
- High-Resolution Mass Spectrometry (HRMS): To verify molecular weight and fragmentation patterns.
- Elemental Analysis: Ensures stoichiometric consistency, particularly for nitrogen and sulfur content .
- Thin-Layer Chromatography (TLC): Monitors reaction progress and purity during synthesis .
- Infrared (IR) Spectroscopy: Identifies functional groups (e.g., C-F stretching at ~1,100 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., antiplatelet vs. anesthetic effects) of piperazine derivatives through mechanistic studies?
Methodological Answer: Contradictions may arise from off-target interactions or assay-specific conditions. To address this:
- Conduct target-specific in vitro assays (e.g., platelet aggregation tests vs. voltage-gated sodium channel inhibition) .
- Use molecular docking to compare binding affinities for different receptors (e.g., serotonin receptors vs. cyclooxygenase) .
- Perform pathway analysis (e.g., Western blotting for downstream signaling proteins) to identify primary mechanisms. For instance, antiplatelet activity may correlate with thromboxane A2 inhibition, while anesthetic effects could involve sodium channel blockade .
Q. What computational strategies are suitable for predicting the protonation states and pharmacokinetic properties of this compound?
Methodological Answer:
- pKa Prediction: Use software like MoKa or quantum chemical methods (e.g., DFT) to model protonation states of the piperazine nitrogen atoms, which influence solubility and membrane permeability . Experimental validation via Sirius T3 platform is recommended for critical studies .
- Pharmacokinetic Modeling: Tools like SwissADME predict logP, blood-brain barrier penetration, and CYP450 interactions. For instance, the fluorophenyl group may increase logP, enhancing CNS bioavailability but risking hepatotoxicity .
Q. How can synergistic effects of multi-target activity (e.g., combined antimicrobial and anti-inflammatory actions) be systematically evaluated?
Methodological Answer:
- Dual-Activity Assays: Test the compound in parallel against bacterial strains (e.g., S. aureus) and inflammatory markers (e.g., COX-2 or TNF-α) .
- Network Pharmacology: Map compound-target interactions using databases like STRING to identify overlapping pathways (e.g., NF-κB signaling).
- In Vivo Models: Use murine infection-inflammation models to assess efficacy and dose-response relationships .
Key Recommendations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
